molecular formula C18H9Cl3N2S B5403949 3-(4-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile

3-(4-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B5403949
M. Wt: 391.7 g/mol
InChI Key: OUKRXASNFWBCKA-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is also known as CTN-986 and is a member of the thiazole family of compounds. The molecular formula of CTN-986 is C18H8Cl3N3S, and its molecular weight is 416.7 g/mol.

Mechanism of Action

The exact mechanism of action of CTN-986 is not yet fully understood. However, it is believed to act by inhibiting specific enzymes and pathways involved in the inflammatory and tumor growth processes. CTN-986 has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CTN-986 has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. It has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB, a transcription factor involved in the inflammatory response. CTN-986 has also been found to reduce the proliferation of cancer cells and induce cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the significant advantages of CTN-986 is its high potency and selectivity towards specific targets. This property makes it an ideal candidate for drug development. However, the compound's low solubility in water and other solvents can limit its use in certain experiments. The stability of CTN-986 under different conditions also needs to be carefully monitored.

Future Directions

There are several future directions for the research on CTN-986. One of the primary areas of interest is the development of CTN-986-based drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. The optimization of the synthesis method and the characterization of the compound's properties under different conditions are also essential areas of research. Further studies on the mechanism of action of CTN-986 and its potential toxicity and side effects are also necessary. The use of CTN-986 in combination with other drugs or therapies is another potential research direction.

Synthesis Methods

The synthesis of CTN-986 involves the reaction of 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine with 3-(4-chlorophenyl)acrylonitrile in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the yield of the compound is optimized by varying the reaction parameters.

Scientific Research Applications

CTN-986 has been extensively studied for its potential in various scientific fields. It has been found to have significant anti-inflammatory, anti-tumor, and anti-cancer properties. CTN-986 has also been studied for its potential in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl3N2S/c19-13-3-1-11(2-4-13)7-12(9-22)18-23-17(10-24-18)15-6-5-14(20)8-16(15)21/h1-8,10H/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKRXASNFWBCKA-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

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